2-Chloromethyl-3,4-dimethoxypyridine-N-oxide
Overview
Description
2-Chloromethyl-3,4-dimethoxypyridine-N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClNO3 and its molecular weight is 203.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
CMDPO serves as a crucial intermediate in organic synthesis. Dai Gui-yuan (2003) developed an improved method for preparing CMDPO hydrochloride, demonstrating its utility in synthesizing complex molecules. This process involved a series of reactions starting from maltol, showcasing CMDPO's role in the efficient synthesis of pyridine derivatives with significant yields (Dai Gui-yuan, 2003).
Advanced Materials
CMDPO has found applications in materials science, particularly in the synthesis of anion-exchange membranes (AEMs) for water desalination by electrodialysis. Manohar et al. (2017) disclosed a method involving controlled chloromethylation of poly(2,6-dimethyl-1,4-phenylene oxide) using CMDPO, which avoids hazardous chemicals and produces AEMs with desirable properties like good water uptake and high conductivity (Manohar et al., 2017).
Environmental and Analytical Chemistry
CMDPO's role extends to environmental and analytical chemistry, where it is utilized in the analysis of genotoxic impurities. Venugopal et al. (2012) developed a sensitive LC/MS/MS method for the trace analysis of CMDPO hydrochloride in pantoprazole sodium, illustrating its importance in ensuring the safety and purity of pharmaceuticals (Venugopal et al., 2012).
Green Chemistry
The synthesis and application of CMDPO also align with the principles of green chemistry. Gilbile et al. (2017) described a modified synthesis of CMDPO derivatives, highlighting the reduction of waste and the improvement of yield through green metrics evaluation. This approach not only emphasizes the compound's role in the synthesis of gastroesophageal reflux disease (GERD) medications but also its contribution to sustainable chemical practices (Gilbile et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that cdp is used in the synthesis of pantoprazole sodium (pps), an antiulcerative drug . This suggests that its targets could be related to gastric acid secretion pathways.
Biochemical Pathways
CDP is involved in the synthesis of PPS, which affects the biochemical pathway of gastric acid secretion . PPS blocks the final step of gastric acid production, thereby reducing gastric acidity.
Properties
IUPAC Name |
2-(chloromethyl)-3,4-dimethoxy-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-12-7-3-4-10(11)6(5-9)8(7)13-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLZGDPJSCKVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635354 | |
Record name | 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953787-47-8 | |
Record name | 2-(Chloromethyl)-3,4-dimethoxy-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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